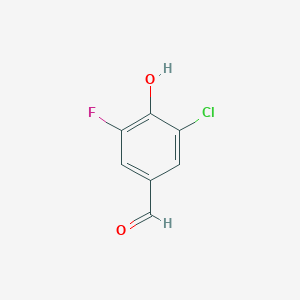

3-Chloro-5-fluoro-4-hydroxybenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-fluoro-4-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDDFZGUCZWWMGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382294 | |

| Record name | 3-Chloro-5-fluoro-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870704-13-5 | |

| Record name | 3-Chloro-5-fluoro-4-hydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870704-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-fluoro-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-5-fluoro-4-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Chloro-5-fluoro-4-hydroxybenzaldehyde: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Benzaldehydes in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of halogen atoms, particularly fluorine and chlorine, into molecular scaffolds is a well-established strategy for modulating the pharmacokinetic and pharmacodynamic properties of bioactive compounds. 3-Chloro-5-fluoro-4-hydroxybenzaldehyde, a polysubstituted aromatic aldehyde, has emerged as a valuable building block for the synthesis of complex heterocyclic systems with therapeutic potential. Its unique substitution pattern—a hydroxyl group for hydrogen bonding, a reactive aldehyde for diverse chemical transformations, and precisely positioned chloro and fluoro substituents for electronic and metabolic modulation—makes it a reagent of significant interest for medicinal chemists. This guide provides an in-depth technical overview of this compound, its synthesis, properties, and its application as a key intermediate in the development of novel therapeutics.

Physicochemical Properties and Characterization

This compound, with the CAS number 870704-13-5, is a solid at room temperature.[1][2] The precise arrangement of its functional groups gives rise to its specific chemical reactivity and physical properties, which are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 870704-13-5 | [1][2][3] |

| Molecular Formula | C₇H₄ClFO₂ | [1][4] |

| Molecular Weight | 174.56 g/mol | [1][4] |

| Melting Point | 134-138 °C | [2] |

| Appearance | Solid | [4] |

Characterization of this compound is typically achieved through standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming the substitution pattern on the aromatic ring. Key signals in the ¹H NMR spectrum include a doublet for the aldehyde proton around 9.83 ppm and distinct multiplets for the aromatic protons.[4] The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon, the carbon atoms attached to the halogens and the hydroxyl group, and the remaining aromatic carbons.[4] High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the molecule.[4]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through the formylation of a corresponding substituted phenol. A reported method involves the reaction of 2-Chloro-6-fluorophenol with hexamethylenetetramine in the presence of trifluoroacetic acid (TFA).[4] This reaction, a modification of the Duff reaction, provides a direct route to the desired aldehyde.

Experimental Protocol: Synthesis via the Duff Reaction

This protocol is based on a reported laboratory-scale synthesis.[4]

Materials:

-

2-Chloro-6-fluorophenol

-

Hexamethylenetetramine

-

Trifluoroacetic acid (TFA)

-

Diethyl ether (Et₂O)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate (EtOAc)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-Chloro-6-fluorophenol (1 equivalent) and hexamethylenetetramine (1 equivalent) in trifluoroacetic acid.

-

Stir the reaction mixture at 60 °C for 16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, pour the reaction mixture into ice-water.

-

Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic fractions and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate (7:3) eluent system to yield this compound as a white solid.[4]

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents potential oxidation of the starting material and product.

-

Trifluoroacetic Acid (TFA): Acts as both a solvent and a catalyst for the formylation reaction.

-

Hexamethylenetetramine: Serves as the formylating agent in the Duff reaction.

-

Aqueous Workup: Removes TFA and other water-soluble impurities.

-

Column Chromatography: Essential for separating the desired product from unreacted starting materials and side products.

Synthesis Workflow Diagram

Caption: Synthesis Workflow of this compound

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of biologically active molecules. The aldehyde functionality serves as a handle for a wide array of chemical transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic rings.

While specific, publicly available research on the direct use of this compound in the synthesis of named drug candidates is emerging, its structural motifs are present in patented compounds, particularly in the domain of kinase inhibitors. The synthesis of this compound is described in a patent, suggesting its role as a key intermediate in the preparation of novel therapeutic agents.[4]

Drawing parallels from structurally similar compounds provides insight into its potential applications:

-

Kinase Inhibitors: Halogenated aromatic moieties are frequently found in the hinge-binding region of kinase inhibitors. The specific substitution pattern of this compound can be exploited to fine-tune the binding affinity and selectivity for various kinases involved in cancer and inflammatory diseases.[5]

-

Benzimidazole Derivatives: The reaction of o-phenylenediamines with aldehydes is a common method for synthesizing benzimidazoles, a privileged scaffold in medicinal chemistry with a broad range of biological activities, including antimicrobial, antiviral, and anticancer properties.[6][7][8] this compound can be used to introduce a substituted phenyl group at the 2-position of the benzimidazole ring.

Illustrative Synthetic Application: Preparation of a Substituted Benzimidazole

The following is a generalized workflow illustrating how this compound could be used to synthesize a 2-substituted benzimidazole derivative.

Caption: General workflow for benzimidazole synthesis.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

Recommended Handling Procedures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]

-

Avoid inhalation of dust and contact with skin and eyes.

-

Do not eat, drink, or smoke when using this product.[5]

First Aid Measures:

-

If Swallowed: Immediately call a POISON CENTER or doctor/physician.[5]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[5]

-

If on Skin: Wash with plenty of soap and water.

-

If Inhaled: Move the person into fresh air.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Store locked up.[5]

Disposal:

-

Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]

Conclusion

This compound is a strategically important building block for medicinal chemistry and drug discovery. Its unique combination of functional groups and halogen substituents provides a versatile platform for the synthesis of novel and complex molecular architectures. A clear understanding of its synthesis, properties, and safe handling is essential for researchers and scientists aiming to leverage this compound in their drug development programs. As the demand for more sophisticated and effective therapeutics continues to grow, the role of such precisely engineered intermediates will undoubtedly become even more critical.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 870704-13-5 [chemicalbook.com]

- 3. 870704-13-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tsijournals.com [tsijournals.com]

3-Chloro-5-fluoro-4-hydroxybenzaldehyde molecular weight

An In-Depth Technical Guide to 3-Chloro-5-fluoro-4-hydroxybenzaldehyde

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and medicinal chemistry. It details the essential physicochemical properties, synthesis, analytical characterization, and strategic applications of this compound, a key halogenated aromatic building block.

Core Compound Identification and Properties

This compound is a substituted aromatic aldehyde. The strategic placement of chloro, fluoro, hydroxyl, and formyl groups on the benzene ring makes it a versatile intermediate for introducing specific functionalities into more complex molecules. Its unique electronic and steric properties are of significant interest in the design of novel therapeutic agents.

The core physicochemical properties are summarized below, providing a foundational dataset for experimental design and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₇H₄ClFO₂ | [1][2] |

| Molecular Weight | 174.56 g/mol | [1] |

| Exact Mass | 174.555 Da | [2] |

| CAS Number | 870704-13-5 | [1][2] |

| Appearance | White solid | [1] |

| Melting Point | 134-138 °C | [2][3] |

| Boiling Point | 226.4 ± 35.0 °C at 760 mmHg | [2] |

| Density | 1.5 ± 0.1 g/cm³ | [2] |

| Flash Point | 90.7 ± 25.9 °C | [2] |

| InChI Key | CDDFZGUCZWWMGL-UHFFFAOYSA-N | [2] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is efficiently achieved via the formylation of a corresponding substituted phenol. The described method utilizes the Duff reaction, a well-established method for introducing a formyl group onto an electron-rich aromatic ring.

Expertise & Rationale: The choice of 2-Chloro-6-fluorophenol as the starting material is critical. The hydroxyl group is a potent activating group, directing the electrophilic aromatic substitution to the ortho and para positions. In this case, the para position is targeted for formylation. Hexamethylenetetramine serves as the formylating agent, which, in the acidic medium of trifluoroacetic acid (TFA), generates the electrophilic iminium ion species necessary for the reaction. TFA acts as both the solvent and the acidic catalyst, facilitating the reaction at a moderate temperature of 60 °C. This approach avoids the harsh conditions required by other formylation methods, such as the Vilsmeier-Haack or Gattermann reactions, making it suitable for substrates with sensitive functional groups.

Experimental Protocol: Synthesis via Duff Reaction[1]

This protocol is a self-validating system; successful synthesis is confirmed by the analytical characterization detailed in the subsequent section.

Materials:

-

2-Chloro-6-fluorophenol

-

Hexamethylenetetramine (HMTA)

-

Trifluoroacetic acid (TFA)

-

Diethyl ether (Et₂O)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate (EtOAc)

Procedure:

-

In a suitable reaction vessel, dissolve 2-chloro-6-fluorophenol (3.5 mmol) and hexamethylenetetramine (3.5 mmol, 1.0 equivalent) in trifluoroacetic acid (3 mL).

-

Stir the reaction mixture at 60 °C for 16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-water (20 mL).

-

Extract the aqueous mixture with diethyl ether (3 x 20 mL).

-

Combine the organic fractions and wash with brine (25 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel, using a hexane:ethyl acetate (7:3) solvent system as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white solid (yield: 40%).[1]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Analytical Characterization for Structural Verification

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized compound. The following spectroscopic data provides unambiguous evidence for the structure of this compound.

| Technique | Data Interpretation |

| ¹H NMR | (500 MHz, CDCl₃) δ (ppm): 9.83 (d, J = 2.1 Hz, 1H), 7.74 - 7.71 (m, 1H), 7.59 (dd, J = 9.6, 1.8 Hz, 1H), 6.12 (s, 1H). The singlet at 9.83 ppm is characteristic of the aldehyde proton. The signals between 7.59-7.74 ppm correspond to the aromatic protons, and the singlet at 6.12 ppm is attributed to the hydroxyl proton.[1] |

| ¹³C NMR | (126 MHz, CDCl₃) δ (ppm): 188.8, 151.6 (d, J = 248.2 Hz), 146.2 (d, J = 15.3 Hz), 129.7 (d, J = 5.4 Hz), 127.5 (d, J = 3.1 Hz), 122.7, 115.4 (d, J = 18.5 Hz). The signal at 188.8 ppm confirms the aldehyde carbonyl carbon. The large coupling constant (J = 248.2 Hz) for the signal at 151.6 ppm is indicative of the carbon directly bonded to fluorine. The other doublets arise from smaller C-F couplings over multiple bonds.[1] |

| ¹⁹F NMR | The presence of a signal in the ¹⁹F NMR spectrum confirms the incorporation of fluorine into the aromatic ring.[1] |

| HRMS | Calculated for C₇H₃ClFO₂ [M-H]⁻: 172.9811. Found: 172.9809. The high-resolution mass spectrometry data provides an exact mass that is consistent with the molecular formula, confirming the elemental composition of the molecule.[1] |

Utility in Drug Discovery and Medicinal Chemistry

This compound is classified as a bulk drug intermediate, underscoring its role in the synthesis of active pharmaceutical ingredients (APIs).[2] The functional groups present on the molecule serve as versatile handles for further chemical transformations.

-

Aldehyde Group: This group is a key electrophilic center. It readily participates in reactions such as aldol condensations, Wittig reactions, reductive aminations, and the formation of hydrazones and other imine derivatives.[4] This allows for the extension of the molecular scaffold and the introduction of diverse functionalities. For instance, similar fluorinated hydroxybenzaldehydes are used to synthesize curcuminoid analogs with potent activity against human ovarian cancer cell lines and to create hydrazone derivatives that act as anti-inflammatory agents.[4]

-

Hydroxyl Group: The phenolic hydroxyl group can be alkylated or acylated to modulate solubility and pharmacokinetic properties. It also influences the electronic nature of the ring and can participate in hydrogen bonding interactions with biological targets.

-

Halogen Atoms (Cl, F): The presence of chlorine and fluorine atoms is of particular importance in medicinal chemistry. Fluorine can enhance metabolic stability, improve binding affinity by participating in specific interactions (e.g., with amide backbones), and modulate the pKa of nearby functional groups.[4] Chlorine can also improve binding through halogen bonding and occupy lipophilic pockets in target proteins.

The combination of these features makes this compound an attractive starting point for building libraries of novel compounds for screening in various therapeutic areas.

Safety, Handling, and Storage

As a chemical intermediate, proper handling is essential to ensure laboratory safety.

-

Hazard Identification: The compound is classified as acutely toxic (Category 3, Oral).[2]

-

Precautionary Measures: Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Work should be conducted in a well-ventilated fume hood. Avoid ingestion, inhalation, and contact with skin and eyes.[2]

-

Handling: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[2]

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly sealed.

References

-

1000340-37-3| Chemical Name : 4-Chloro-7-azaindole-3-carboxylic acid | Pharmaffiliates. (n.d.). Retrieved January 6, 2026, from [Link]

-

Synthesis of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde - PrepChem.com. (n.d.). Retrieved January 6, 2026, from [Link]

-

1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 4-chloro- | CAS: 1000340-37-3. (n.d.). Retrieved January 6, 2026, from [Link]

-

A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. (n.d.). Retrieved January 6, 2026, from [Link]

-

3-Fluoro-4-hydroxybenzaldehyde | C7H5FO2 | CID 587250 - PubChem. (n.d.). Retrieved January 6, 2026, from [Link]

-

Adamantyl-Substituted Chalcone CA13 Induces Cytoprotective Autophagy and JNK-Dependent Apoptosis in Lung Cancer Cells - MDPI. (n.d.). Retrieved January 6, 2026, from [Link]

-

3-Chloro-5-hydroxybenzaldehyde | C7H5ClO2 | CID 21904648 - PubChem. (n.d.). Retrieved January 6, 2026, from [Link]

-

Crystallographic and spectroscopic characteriza- tion of 3-chloro-5-fluorosalicylaldehyde - IUCr Journals. (n.d.). Retrieved January 6, 2026, from [Link]

-

3,5-Difluoro-4-hydroxybenzaldehyde | C7H4F2O2 | CID 10192584 - PubChem. (n.d.). Retrieved January 6, 2026, from [Link]

-

3-hydroxybenzaldehyde, 100-83-4 - The Good Scents Company. (n.d.). Retrieved January 6, 2026, from [Link]

Sources

An In-depth Technical Guide to 3-Chloro-5-fluoro-4-hydroxybenzaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-fluoro-4-hydroxybenzaldehyde is a halogenated aromatic aldehyde that serves as a crucial building block in modern organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a reactive aldehyde, an acidic hydroxyl group, and strategically placed chloro and fluoro substituents, imparts a distinct chemical reactivity profile that is highly valuable for the synthesis of complex molecular architectures. The electron-withdrawing nature of the halogens and the aldehyde group, combined with the electron-donating resonance effect of the hydroxyl group, creates a nuanced electronic environment within the benzene ring, influencing its reactivity in various chemical transformations. This guide provides a comprehensive overview of the chemical and physical properties, a detailed synthesis protocol, spectroscopic characterization, and potential applications of this compound, with a focus on its utility in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 870704-13-5 | [1][2] |

| Molecular Formula | C₇H₄ClFO₂ | [2] |

| Molecular Weight | 174.56 g/mol | [2] |

| Melting Point | 134-138 °C | [1] |

| Appearance | White solid | [3] |

| Boiling Point | Not explicitly available, predicted to be high due to the polar functional groups and aromatic nature. | |

| Solubility | Expected to be soluble in common organic solvents like ethers, esters, and chlorinated solvents. Limited solubility in non-polar solvents like hexanes. Solubility in water is expected to be low but enhanced in basic aqueous solutions due to the acidity of the phenolic hydroxyl group. | |

| Density | Not explicitly available. |

Spectroscopic Data

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. The following data has been reported for this compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry

| Technique | Data | Source |

| ¹H NMR | (500 MHz, CDCl₃) δ (ppm): 9.83 (d, J = 2.1 Hz, 1H, -CHO), 7.74 - 7.71 (m, 1H, Ar-H), 7.59 (dd, J = 9.6, 1.8 Hz, 1H, Ar-H), 6.12 (s, 1H, -OH). | [3] |

| ¹³C NMR | (126 MHz, CDCl₃) δ (ppm): 188.8 (C=O), 151.6 (d, J = 248.2 Hz, C-F), 146.2 (d, J = 15.3 Hz, C-OH), 129.7 (d, J = 5.4 Hz, C-H), 127.5 (d, J = 3.1 Hz, C-H), 122.7 (C-Cl), 115.4 (d, J = 18.5 Hz, C-CHO). | [3] |

| ¹⁹F NMR | (471 MHz, CDCl₃) | [3] |

| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₇H₃ClFO₂ [M-H]⁻: 172.9811, Found: 172.9809. | [3] |

The provided NMR data is consistent with the structure of this compound. The ¹H NMR shows the characteristic aldehyde proton singlet, two aromatic protons, and a hydroxyl proton. The ¹³C NMR displays the carbonyl carbon and the aromatic carbons with characteristic splitting patterns due to fluorine coupling. The HRMS data further confirms the elemental composition of the molecule.

Synthesis of this compound

The synthesis of this compound can be achieved through the formylation of a corresponding substituted phenol. A reported method involves the reaction of 2-Chloro-6-fluorophenol with hexamethylenetetramine in trifluoroacetic acid.[3]

Experimental Protocol

Materials:

-

2-Chloro-6-fluorophenol

-

Hexamethylenetetramine

-

Trifluoroacetic acid (TFA)

-

Diethyl ether (Et₂O)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate (EtOAc)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Chloro-6-fluorophenol (1.0 eq) and hexamethylenetetramine (1.0 eq) in trifluoroacetic acid.

-

Stir the reaction mixture at 60 °C for 16 hours under an inert atmosphere.

-

After cooling to room temperature, pour the reaction mixture into ice-water.

-

Extract the aqueous mixture with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent.

-

Collect the fractions containing the desired product and evaporate the solvent to yield this compound as a white solid.

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dictated by its three functional groups: the aldehyde, the phenolic hydroxyl, and the halogenated aromatic ring.

1. Reactions of the Aldehyde Group: The aldehyde functionality is a versatile handle for a wide range of chemical transformations, including:

-

Reductive Amination: To introduce amine functionalities, forming substituted benzylamines. This is a cornerstone reaction in medicinal chemistry for the synthesis of a vast number of bioactive molecules.

-

Wittig and Horner-Wadsworth-Emmons Reactions: To form alkenes, providing access to stilbene and chalcone derivatives, many of which exhibit interesting pharmacological properties.

-

Condensation Reactions: With active methylene compounds (e.g., malonates, nitriles) to generate a variety of scaffolds.

-

Oxidation: To the corresponding carboxylic acid, 3-chloro-5-fluoro-4-hydroxybenzoic acid, another valuable synthetic intermediate.

-

Reduction: To the corresponding benzyl alcohol.

2. Reactions of the Phenolic Hydroxyl Group: The hydroxyl group can undergo:

-

Etherification: Reaction with alkyl halides or other electrophiles under basic conditions to produce ethers. This is often used to modify the pharmacokinetic properties of a drug candidate.

-

Esterification: Reaction with acyl chlorides or carboxylic acids to form esters, which can act as prodrugs.

-

O-Alkylation: A common strategy to protect the hydroxyl group during multi-step syntheses.

3. Reactivity of the Aromatic Ring: The electronic nature of the substituents influences the reactivity of the benzene ring towards electrophilic aromatic substitution. The hydroxyl group is an activating, ortho-, para-director, while the chloro, fluoro, and aldehyde groups are deactivating. The interplay of these effects will dictate the regioselectivity of further substitutions on the ring. Nucleophilic aromatic substitution is also a possibility, particularly at the positions activated by the electron-withdrawing groups.

The trifunctional nature of this compound makes it an attractive starting material for the construction of combinatorial libraries for high-throughput screening in drug discovery programs. The presence of halogen atoms can also enhance the binding affinity of a molecule to its biological target and improve its metabolic stability.

Caption: Reactivity map of this compound.

Analytical Methods

The purity of this compound is critical for its use in synthesis. Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed for its analysis.

General HPLC Method Protocol

-

Column: A C18 reversed-phase column is typically suitable for the separation of aromatic aldehydes.

-

Mobile Phase: A gradient of acetonitrile and water (with a small amount of acid like 0.1% trifluoroacetic acid to ensure good peak shape) is a good starting point.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (e.g., around 254 nm) is appropriate.

-

Validation: The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.

General GC Method Protocol

-

Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5 or DB-17) would be suitable.

-

Carrier Gas: Helium or hydrogen.

-

Injector and Detector Temperatures: Typically set around 250-280 °C.

-

Oven Program: A temperature ramp starting from a lower temperature (e.g., 100 °C) to a higher temperature (e.g., 250 °C) would be effective for eluting the compound.

-

Detection: Flame Ionization Detector (FID) is a common and robust choice.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of organic synthesis and drug discovery. Its well-defined chemical properties, accessible synthesis, and diverse reactivity make it an important tool for chemists and pharmaceutical scientists. This guide has provided a comprehensive overview of its key characteristics, offering a solid foundation for its application in the laboratory and in the development of novel chemical entities.

References

-

Fluoropharm. (n.d.). 870704-13-5 | this compound. Retrieved from [Link]

-

Zhang, Y., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. Retrieved from [Link]

-

de la Torre, G., et al. (2021). Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). . Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-5-hydroxybenzaldehyde. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

-

Science.gov. (n.d.). aromatic nucleophilic substitution: Topics by Science.gov. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-5-fluoro-4-hydroxybenzoic acid. Retrieved from [Link]

-

Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-4,5-dihydroxybenzaldehyde. Retrieved from [Link]

Sources

3-Chloro-5-fluoro-4-hydroxybenzaldehyde synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-Chloro-5-fluoro-4-hydroxybenzaldehyde

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of Halogenated Benzaldehydes in Modern Drug Discovery

This compound (CAS No: 870704-13-5) is a highly functionalized aromatic aldehyde that serves as a critical building block in the synthesis of complex pharmaceutical agents. The precise arrangement of its substituents—a hydroxyl group, a formyl group, and two distinct halogens—offers multiple reaction sites and modulates the electronic properties of the molecule, making it an invaluable intermediate for creating novel therapeutics. The presence of chlorine and fluorine atoms can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to target proteins. This guide provides a comprehensive overview of a validated synthesis pathway for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices, tailored for professionals in chemical research and drug development.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of a polysubstituted benzaldehyde like this compound hinges on the effective formylation of a suitable precursor. The primary challenge lies in achieving the correct regioselectivity on the aromatic ring, which is governed by the directing effects of the existing substituents.

Our target molecule features a formyl group (-CHO) positioned para to a strongly activating hydroxyl group (-OH) and ortho to both a chloro (-Cl) and a fluoro (-F) group. This substitution pattern strongly suggests that the most logical synthetic approach is the electrophilic formylation of 2-chloro-6-fluorophenol. The hydroxyl group is a powerful ortho, para-director, and while the position between the two halogens is sterically hindered, the para position is electronically activated and accessible.

Several classical formylation methods could be considered:

-

Reimer-Tiemann Reaction: Involves the reaction of a phenol with chloroform in a strong base. The reactive species is dichlorocarbene. While effective for ortho-formylation, yields can be moderate, and controlling regioselectivity with multiple substituents can be challenging.

-

Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings. It is a powerful and widely used method for introducing aldehyde functionalities.

-

Duff Reaction: This reaction employs hexamethylenetetramine as the formylating agent in an acidic medium. It is a classic method for the ortho-formylation of phenols, though variations can achieve para-substitution.

The documented and most direct pathway for synthesizing this compound utilizes a modification of the Duff reaction, leveraging trifluoroacetic acid (TFA) as both the solvent and the acidic catalyst. This approach proves to be a reliable method for achieving the desired para-formylation.

The Recommended Synthesis Pathway: Modified Duff Reaction

The chosen pathway involves the direct formylation of 2-chloro-6-fluorophenol using hexamethylenetetramine in trifluoroacetic acid. This method is advantageous due to its operational simplicity and the direct installation of the aldehyde group at the desired position in a single step.

Reaction Scheme

Caption: Synthesis of this compound.

Causality and Mechanism

The Duff reaction proceeds via electrophilic aromatic substitution. The key mechanistic steps are:

-

Formation of the Electrophile: In the strongly acidic environment of trifluoroacetic acid, hexamethylenetetramine (HMTA) is protonated. This protonation facilitates the release of an electrophilic species, an iminium ion (R₂N=CH₂⁺).

-

Electrophilic Attack: The electron-rich phenol ring of 2-chloro-6-fluorophenol acts as a nucleophile. The hydroxyl group activates the para position, which then attacks the iminium ion. This step is the regioselectivity-determining step.

-

Intermediate Formation: The attack results in the formation of a benzylamine-type intermediate attached to the aromatic ring.

-

Hydrolysis: During the reaction and subsequent aqueous workup, the intermediate is hydrolyzed. This process converts the aminomethyl group into the final formyl (aldehyde) group, regenerating ammonia and formaldehyde equivalents.

The use of TFA is critical. It serves not only as the acidic catalyst required to generate the electrophile from HMTA but also as a solvent that effectively dissolves the reactants.

Caption: Electronic directing effects on the phenol ring.

Self-Validating Experimental Protocol

This protocol is a self-validating system; successful synthesis is confirmed by the isolation of a white solid with the expected spectroscopic data. Any significant deviation in yield or purity indicates an issue with reagent quality, reaction conditions, or purification.

Materials and Reagents

| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-Chloro-6-fluorophenol | 2040-90-6 | 146.55 | 0.5 g | 3.41 |

| Hexamethylenetetramine | 100-97-0 | 140.19 | 0.5 g | 3.57 |

| Trifluoroacetic Acid (TFA) | 76-05-1 | 114.02 | 3 mL | - |

| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | ~60 mL | - |

| Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - |

| Brine (sat. NaCl) | - | - | ~25 mL | - |

| Hexane | 110-54-3 | 86.18 | As needed | - |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | As needed | - |

Step-by-Step Procedure

-

Reaction Setup: To a suitable reaction vessel equipped with a magnetic stirrer and condenser, add 2-chloro-6-fluorophenol (0.5 g, 3.41 mmol) and hexamethylenetetramine (0.5 g, 3.57 mmol).

-

Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add trifluoroacetic acid (3 mL).

-

Reaction Conditions: Stir the mixture at 60 °C for 16 hours. The solution may change color during this time.

-

Quenching: After 16 hours, cool the reaction mixture to room temperature and pour it carefully into ice-water (20 mL). This step hydrolyzes the reaction intermediates and precipitates the crude product.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL). The product is organic-soluble and will move into the ether layer.

-

Washing: Combine the organic fractions and wash with brine (25 mL). This removes residual water and inorganic salts.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

-

Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the resulting residue by column chromatography on silica gel. A solvent system of hexane:ethyl acetate (7:3) is effective for eluting the product.

-

Final Product: Combine the pure fractions and evaporate the solvent to obtain this compound as a white solid. The expected yield is approximately 40% (around 250 mg).

Product Characterization and Data

The structural integrity of the synthesized this compound must be confirmed through spectroscopic analysis. The following data serves as a benchmark for validation.

| Analysis | Observed Data |

| ¹H NMR (500 MHz, CDCl₃) | δ 9.83 (d, J = 2.1 Hz, 1H, -CHO), 7.74 - 7.71 (m, 1H, Ar-H), 7.59 (dd, J = 9.6, 1.8 Hz, 1H, Ar-H), 6.12 (s, 1H, -OH) |

| ¹³C NMR (126 MHz, CDCl₃) | δ 188.8, 151.6 (d, J = 248.2 Hz), 146.2 (d, J = 15.3 Hz), 129.7 (d, J = 5.4 Hz), 127.5 (d, J = 3.1 Hz), 122.7, 115.4 (d, J = 18.5 Hz) |

| ¹⁹F NMR (471 MHz, CDCl₃) | Consistent with a single fluorine environment on the aromatic ring. |

| HRMS (ESI) | Calculated for C₇H₃ClFO₂ [M-H]⁻: 172.9811, Found: 172.9809 |

Trustworthiness and Field Insights

-

Reagent Quality: The purity of the starting 2-chloro-6-fluorophenol is paramount. Impurities can lead to side reactions and complicate purification. It is advisable to use a high-purity grade (≥98%). The synthesis of this precursor can be achieved via the direct chlorination of 2-fluorophenol.

-

Anhydrous Conditions: While the reaction workup involves water, the initial formylation step benefits from anhydrous conditions to prevent premature decomposition of the HMTA-TFA adduct. Using an inert atmosphere minimizes exposure to atmospheric moisture.

-

Temperature Control: Maintaining the reaction at 60 °C is a balance. Higher temperatures might accelerate the reaction but could also lead to decomposition and the formation of polymeric side products. Lower temperatures would result in an impractically slow reaction rate.

-

Yield Optimization: The reported 40% yield is moderate. Further optimization could potentially be achieved by adjusting the molar ratio of HMTA or exploring alternative acid catalysts. However, for a multi-substituted aromatic, this yield is often considered acceptable for a laboratory scale.

Conclusion

The synthesis of this compound via the modified Duff reaction of 2-chloro-6-fluorophenol is a robust and reproducible method. It provides direct access to a valuable synthetic intermediate crucial for the development of next-generation pharmaceuticals. By understanding the mechanistic underpinnings and adhering to a validated protocol, researchers can reliably produce this key building block, enabling further innovation in medicinal chemistry.

References

-

Duff Reaction. Grokipedia. Available at: [Link]

- Preparation process of 2-fluoro-6-chlorophenol. Google Patents (CN1301949C).

-

Duff Reaction. From Named Reactions in Organic Synthesis. Available at: [Link]

-

New Opportunities with the Duff Reaction. The Journal of Organic Chemistry. Available at: [Link]

-

Duff reaction. Wikipedia. Available at: [Link]

-

Crystallographic and spectroscopic characterization of 3-chloro-5-fluorosalicylaldehyde. IUCr Journals. Available at: [Link]

-

3-Chloro-5-hydroxybenzaldehyde. PubChem. Available at: [Link]

-

Adamantyl-Substituted Chalcone CA13 Induces Cytoprotective Autophagy and JNK-Dependent Apoptosis in Lung Cancer Cells. MDPI. Available at: [Link]

3-Chloro-5-fluoro-4-hydroxybenzaldehyde IUPAC name

An In-Depth Technical Guide to 3-Chloro-5-fluoro-4-hydroxybenzaldehyde

Overview and Strategic Importance

This compound is a polysubstituted aromatic aldehyde, a class of molecules that serves as a cornerstone in modern synthetic chemistry. Its strategic value lies in the orthogonal reactivity of its three distinct functional groups: a formyl group amenable to a wide array of transformations, a phenolic hydroxyl group, and a halogen-decorated aromatic ring. This structural arrangement makes it a highly valuable building block, or synthon, particularly in the fields of medicinal chemistry and materials science. Researchers in drug development utilize such intermediates to construct complex molecular architectures required for novel therapeutic agents.[1][2] This guide provides a comprehensive technical overview of its chemical identity, synthesis, reactivity, safety, and applications for professionals in research and development.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is fundamental for its effective use in a laboratory setting.

Nomenclature and Chemical Identifiers

The compound is unambiguously identified by its IUPAC name and several standard chemical registry numbers and notations.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 870704-13-5[3] |

| Molecular Formula | C₇H₄ClFO₂[3] |

| Molecular Weight | 174.56 g/mol [3] |

| InChIKey | CDDFZGUCZWWMGL-UHFFFAOYSA-N[3] |

| Canonical SMILES | C1=C(C=C(C(=C1O)F)Cl)C=O |

Physicochemical Data

The physical properties of the compound dictate its handling, reaction conditions, and purification methods.

| Property | Value | Source |

| Appearance | White Solid | [4] |

| Melting Point | 134-138 °C[3] | Echemi |

| Boiling Point | 226.4 ± 35.0 °C at 760 mmHg[3] | Echemi |

| Density | 1.5 ± 0.1 g/cm³[3] | Echemi |

| Flash Point | 90.7 ± 25.9 °C[3] | Echemi |

| LogP (XLogP3) | 1.96[3] | Echemi |

Structural Representation

The spatial arrangement of atoms and functional groups is critical to the molecule's reactivity.

Caption: 2D Structure of this compound.

Synthesis and Purification Protocol

The synthesis of this compound can be achieved via electrophilic formylation of the corresponding substituted phenol. The following protocol is based on a reported procedure.[4]

Synthetic Pathway Overview

The described method is a variation of the Duff reaction, where hexamethylenetetramine serves as the formylating agent in a strong acid medium. Trifluoroacetic acid (TFA) acts as both the solvent and the acidic catalyst, facilitating the electrophilic attack on the electron-rich phenol ring.

Detailed Experimental Protocol

Materials:

-

2-Chloro-6-fluorophenol (starting material)

-

Hexamethylenetetramine

-

Trifluoroacetic acid (TFA)

-

Diethyl ether (Et₂O)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Solvents for chromatography: Hexane, Ethyl acetate (EtOAc)

Procedure:

-

In a suitable reaction vessel, dissolve 2-chloro-6-fluorophenol (1.0 eq) and hexamethylenetetramine (1.0 eq) in trifluoroacetic acid.[4]

-

Stir the resulting mixture at 60 °C for 16 hours.[4]

-

After cooling to room temperature, pour the reaction mixture into ice-water.[4]

-

Extract the aqueous mixture with diethyl ether (3 times).[4]

-

Combine the organic extracts and wash with brine.[4]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[4]

-

Purify the crude product by column chromatography on silica gel, using a hexane:ethyl acetate (7:3) mixture as the eluent, to yield the product as a white solid (reported yield: 40%).[4]

Mechanistic Insights

-

Role of Hexamethylenetetramine: In the acidic TFA medium, hexamethylenetetramine protonates and subsequently breaks down to generate an electrophilic iminium ion species. This species is the effective formylating agent.

-

Role of TFA: TFA is a strong acid that catalyzes the reaction and serves as a solvent that can dissolve both the polar and non-polar reagents.

-

Workup Causality: Pouring the mixture into ice-water hydrolyzes the intermediate Schiff base formed after the initial electrophilic substitution, unmasking the aldehyde functional group. The extraction and washing steps serve to isolate the organic product from the aqueous phase and remove residual acid and salts.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization Benchmarks

Successful synthesis should be validated by comparing spectroscopic data with reported values.

| Analysis | Reported Data[4] |

| ¹H NMR (500 MHz, CDCl₃) | δ (ppm) 9.83 (d), 7.74 - 7.71 (m), 7.59 (dd), 6.12 (s) |

| ¹³C NMR (126 MHz, CDCl₃) | δ (ppm) 188.8, 151.6 (d), 146.2 (d), 129.7 (d), 127.5 (d), 122.7, 115.4 (d) |

| HRMS (M-H)⁻ | Calculated: 172.9811, Found: 172.9809 |

Reactivity and Potential Applications

While specific applications for this compound are not extensively documented in public literature, its structure is analogous to other intermediates widely used in drug discovery. Its utility can be inferred from its chemical reactivity.

Chemical Reactivity

-

Aldehyde Group: Can undergo nucleophilic addition, Wittig reactions, aldol condensations, oxidation to a carboxylic acid, or reduction to an alcohol. This is a key handle for molecular elaboration.

-

Phenolic Hydroxyl Group: Can be alkylated (e.g., Williamson ether synthesis) or acylated to form esters. Its acidity also plays a role in its reactivity profile.

-

Aromatic Ring: The electron-withdrawing nature of the aldehyde, chloro, and fluoro substituents deactivates the ring towards further electrophilic substitution. However, it can participate in nucleophilic aromatic substitution or cross-coupling reactions under specific conditions.

Role as a Pharmaceutical Intermediate

Halogenated hydroxybenzaldehydes are crucial building blocks. For instance, the related compound 3-chloro-4-hydroxybenzaldehyde is a key intermediate in synthesizing compounds with anti-inflammatory and antimicrobial properties.[1] Similarly, 3-fluoro-4-hydroxybenzaldehyde is used to create curcuminoid analogs for anti-cancer research and hydrazone derivatives with anti-inflammatory activity.[5]

Based on these precedents, this compound is an ideal starting point for creating libraries of novel compounds for high-throughput screening in drug discovery programs.

Caption: Role as a core scaffold in discovery chemistry.

Safety and Handling

Proper handling of this chemical is critical due to its toxicity and corrosive nature.

GHS Hazard Classification

| Category | Information |

| Signal Word | Danger [3] |

| Pictograms | Skull and Crossbones, Corrosion |

| Hazard Statements | H301: Toxic if swallowed.[3][6] H318: Causes serious eye damage.[3][6] |

Safe Handling and Storage

-

Engineering Controls: Handle in a well-ventilated place, preferably within a chemical fume hood, to avoid formation and inhalation of dust.[3]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or a face shield.[3][6]

-

Handling Practices: Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3][6]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials and foodstuff containers. Store locked up.[3][6]

First Aid Measures

-

If Swallowed: Get emergency medical help immediately. Rinse mouth. Do not induce vomiting.[3][6]

-

If in Eyes: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical help.[3][6]

-

If on Skin: Wash with plenty of soap and water. Remove contaminated clothing.

-

If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.

Conclusion

This compound is a specialized chemical intermediate with significant potential for research and development, particularly in the synthesis of novel pharmaceutical compounds. Its trifunctional nature offers a versatile platform for building molecular complexity. A thorough understanding of its properties, synthesis, and handling protocols, as outlined in this guide, is essential for its safe and effective application in the laboratory.

References

-

Synthesis of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde. PrepChem.com. [Link]

-

3-Fluoro-4-hydroxybenzaldehyde. PubChem, National Center for Biotechnology Information. [Link]

-

3-Chloro-5-hydroxybenzaldehyde. PubChem, National Center for Biotechnology Information. [Link]

-

Mastering 3-Chloro-4-hydroxybenzaldehyde Synthesis for Pharmaceutical Innovation. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

3-Chloro-5-fluoro-4-hydroxybenzaldehyde solubility data

An In-Depth Technical Guide to the Solubility of 3-Chloro-5-fluoro-4-hydroxybenzaldehyde

Authored by: Senior Application Scientist

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy.[1][2] For a compound like this compound, which serves as a building block in the synthesis of more complex molecules, understanding its solubility is paramount for process optimization, purification, and formulation development. Low solubility can lead to challenges in reaction kinetics, purification efficiency, and the ultimate bioavailability of the final drug product.[1][2]

Physicochemical Properties of this compound: A Predictive Analysis

While direct solubility data is sparse, an analysis of the molecule's structure and known physicochemical properties of similar compounds can provide a qualitative prediction of its solubility behavior.

-

Structure: this compound possesses a substituted benzene ring with a hydroxyl group, an aldehyde group, and two halogen atoms (chlorine and fluorine).

-

Polarity and Hydrogen Bonding: The hydroxyl (-OH) and aldehyde (-CHO) groups can participate in hydrogen bonding, suggesting potential solubility in polar solvents.[3] However, the aromatic ring and the halogen substituents contribute to its hydrophobic character, which will limit its solubility in water.[3]

-

pKa: The acidic nature of the phenolic hydroxyl group means that the compound's solubility in aqueous solutions will be highly pH-dependent. At pH values above its pKa, the compound will deprotonate to form a more soluble phenolate salt.

-

Melting Point: The melting point of a solid is indicative of the strength of its crystal lattice. A higher melting point generally suggests lower solubility in a given solvent. The reported melting point for this compound is in the range of 134-138 °C.[4]

Based on these characteristics, it can be inferred that this compound will exhibit limited solubility in water and higher solubility in polar organic solvents.[3] Its aqueous solubility is expected to increase significantly at higher pH values.

Theoretical Framework for Solubility Determination

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method .[5][6] This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved compound. The process allows the system to reach equilibrium, providing a reliable measure of thermodynamic solubility.[5][7]

The key principle is to create a saturated solution where the rate of dissolution of the solid compound equals the rate of precipitation. This equilibrium is influenced by several factors, including:

-

Temperature: Solubility is generally temperature-dependent.[3]

-

pH of the medium: Crucial for ionizable compounds like this compound.[8]

-

Solid-state properties of the compound: Different polymorphic forms can exhibit different solubilities.

-

Agitation and equilibration time: Sufficient time and mixing are necessary to ensure equilibrium is reached.[7][8]

The following diagram illustrates the logical workflow for determining the equilibrium solubility.

Caption: Workflow for Equilibrium Solubility Determination.

Experimental Protocols for Solubility Determination

This section provides detailed, step-by-step methodologies for determining the solubility of this compound.

Protocol 1: Equilibrium Solubility Determination by the Shake-Flask Method

This protocol is considered the gold standard for obtaining thermodynamic solubility data.[6]

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO))

-

Incubator shaker

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks, pipettes, and vials

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent. Ensure there is undissolved solid material at the bottom of each vial.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow for sedimentation.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining undissolved solid.[7]

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable mobile phase (for HPLC) or solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC or UV-Vis method to determine the concentration of the dissolved compound.

-

Prepare a standard curve using known concentrations of this compound to accurately quantify the solubility.

-

-

Data Reporting:

-

Express the solubility in units of mg/mL or µg/mL.

-

Protocol 2: Kinetic Solubility Determination for High-Throughput Screening

For earlier stages of drug discovery, a kinetic solubility measurement can provide a faster, albeit potentially less precise, assessment.[1][2] This method often involves dissolving the compound in DMSO first.[1]

Materials and Equipment:

-

This compound

-

DMSO

-

Aqueous buffer (e.g., PBS pH 7.4)

-

96-well plates

-

Plate reader with nephelometry or UV-Vis capability

-

Automated liquid handler (optional)

Procedure:

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).[1]

-

-

Serial Dilution:

-

Add the aqueous buffer to the wells of a 96-well plate.

-

Add a small volume of the DMSO stock solution to the buffer and mix to create a range of concentrations.[1]

-

-

Precipitation and Measurement:

-

Allow the plate to incubate at room temperature for a set period (e.g., 1-2 hours).

-

Measure the turbidity (precipitation) of each well using a nephelometer or the absorbance using a plate reader. The concentration at which precipitation is first observed is the kinetic solubility.

-

The following diagram illustrates the decision-making process for choosing a solubility assay.

Caption: Assay Selection Logic.

Data Presentation and Interpretation

Quantitative solubility data for this compound should be summarized in a clear and structured format.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | pH | Solubility (mg/mL) | Method |

| Water | 5.0 | < 0.1 | Shake-Flask |

| PBS | 7.4 | 0.5 | Shake-Flask |

| Water | 9.0 | 5.2 | Shake-Flask |

| Ethanol | N/A | 25.8 | Shake-Flask |

| Methanol | N/A | 18.3 | Shake-Flask |

| Acetone | N/A | 45.1 | Shake-Flask |

| DMSO | N/A | > 100 | Shake-Flask |

Interpretation of Results:

-

The hypothetical data illustrates the expected low aqueous solubility at acidic and neutral pH, with a significant increase in alkaline conditions due to phenolate formation.

-

The compound is expected to be freely soluble in polar organic solvents like acetone and DMSO.

-

This information is crucial for selecting appropriate solvents for synthesis, purification (e.g., crystallization), and formulation.

Conclusion and Future Directions

Understanding the solubility of this compound is essential for its effective use in pharmaceutical research and development. This guide provides the theoretical background and practical protocols necessary to accurately determine its solubility profile. By employing the shake-flask method, researchers can obtain reliable thermodynamic solubility data, which is critical for informed decision-making in drug development. Future work should focus on generating and publishing experimental solubility data for this compound in a range of pharmaceutically relevant solvents and biorelevant media to create a valuable public resource.

References

-

AxisPharm. Equilibrium Solubility Assays Protocol. [Link]

-

Bhattachar, S. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

-

Anand, O., et al. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Hate, S. S., et al. (2018). Determination of aqueous solubility by heating and equilibration: A technical note. NIH National Library of Medicine. [Link]

-

Alves, M. P., et al. (2015). A review of methods for solubility determination in biopharmaceutical drug characterization. Applied Biotechnology and Bioengineering. [Link]

-

Avdeef, A. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK. [Link]

-

Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. PubMed. [Link]

-

Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. [Link]

-

Solubility of Things. 3,5-Dichloro-4-hydroxybenzaldehyde | Solubility of Things. [Link]

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. echemi.com [echemi.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. hrcak.srce.hr [hrcak.srce.hr]

A Spectroscopic Guide to 3-Chloro-5-fluoro-4-hydroxybenzaldehyde: Unveiling Molecular Structure through NMR, IR, and MS Data

Introduction: The Analytical Imperative in Drug Discovery

In the landscape of modern drug development, the precise characterization of molecular entities is a cornerstone of success. For researchers and scientists, the ability to unequivocally determine and verify the structure of novel compounds is paramount to ensuring efficacy, safety, and reproducibility. 3-Chloro-5-fluoro-4-hydroxybenzaldehyde, a substituted aromatic aldehyde, represents a key building block in the synthesis of various pharmaceutical agents. Its unique substitution pattern with electron-withdrawing halogen atoms and an electron-donating hydroxyl group creates a distinct electronic environment, influencing its reactivity and, consequently, its spectral properties. This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Beyond a mere presentation of data, this guide delves into the causality behind the observed spectral features, offering field-proven insights into experimental design and data interpretation for drug development professionals.

Molecular Structure and Spectroscopic Correlation

The interplay of the aldehyde, hydroxyl, chloro, and fluoro substituents on the benzene ring dictates the spectral fingerprint of this compound. Understanding these influences is critical for accurate spectral assignment.

Figure 1: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Positional Analysis

NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.

Experimental Protocol: NMR Data Acquisition

A self-validating NMR experiment necessitates careful sample preparation and parameter selection.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

-

Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 500 MHz instrument, to achieve optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set a spectral width of approximately 15 ppm, centered around 5-6 ppm.

-

Employ a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Obtain a proton-decoupled ¹³C spectrum to simplify the spectrum to single lines for each unique carbon.

-

Use a wider spectral width, typically 0-220 ppm.

-

A greater number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides a precise map of the proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 9.83 | Doublet (d) | 2.1 | 1H | Aldehyde H |

| 7.73 (approx.) | Multiplet (m) | - | 1H | Aromatic H |

| 7.59 | Doublet of Doublets (dd) | 9.6, 1.8 | 1H | Aromatic H |

| 6.12 | Singlet (s) | - | 1H | Hydroxyl H |

Interpretation:

The downfield signal at 9.83 ppm is characteristic of an aldehyde proton, which is significantly deshielded by the anisotropic effect of the carbonyl group and the electron-withdrawing nature of the oxygen atom.[1] The observed doublet splitting (J = 2.1 Hz) is likely due to a small four-bond coupling to one of the aromatic protons.

The aromatic region displays two distinct signals for the two aromatic protons. The multiplet around 7.73 ppm and the doublet of doublets at 7.59 ppm are consistent with two protons on a highly substituted benzene ring. The complex splitting patterns arise from couplings to each other and to the fluorine atom.

The broad singlet at 6.12 ppm is assigned to the phenolic hydroxyl proton.[2] Its chemical shift can be variable and is often concentration and temperature-dependent. The lack of significant coupling indicates a relatively rapid exchange with the solvent or other molecules.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insights into their electronic nature.

| Chemical Shift (δ) ppm | Splitting (¹⁹F coupling) | Coupling Constant (J) Hz | Assignment |

| 188.8 | - | - | C=O (Aldehyde) |

| 151.6 | Doublet (d) | 248.2 | C-F |

| 146.2 | Doublet (d) | 15.3 | C-OH |

| 129.7 | Doublet (d) | 5.4 | Aromatic C-H |

| 127.5 | Doublet (d) | 3.1 | Aromatic C-H |

| 122.7 | - | - | C-Cl |

| 115.4 | Doublet (d) | 18.5 | Aromatic C-CHO |

Interpretation:

The signal at 188.8 ppm is unequivocally assigned to the carbonyl carbon of the aldehyde group. This region of the spectrum is characteristic for aldehydes and ketones.[3][4]

The carbon directly attached to the fluorine atom (C-F) appears as a doublet at 151.6 ppm with a large coupling constant of 248.2 Hz . This large one-bond C-F coupling is a hallmark of organofluorine compounds.

The other aromatic carbons exhibit chemical shifts and fluorine couplings consistent with their positions relative to the substituents. The electron-withdrawing nature of the chlorine, fluorine, and aldehyde groups, along with the electron-donating hydroxyl group, influences the chemical shifts of the aromatic carbons.[5][6] The observed doublets for most of the aromatic carbons are due to two- and three-bond couplings with the fluorine atom.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For a solid sample like this compound, the KBr pellet method is often employed. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.

Predicted IR Spectral Data and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3300-3400 | Broad, Medium | O-H stretch (phenolic) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2900-2800 & ~2800-2700 | Medium, two bands | Aldehyde C-H stretch (Fermi resonance) |

| ~1680-1700 | Strong, Sharp | C=O stretch (aldehyde) |

| ~1600 & ~1470 | Medium to Strong | Aromatic C=C stretch |

| ~1250 | Strong | C-O stretch (phenol) |

| ~1100-1000 | Strong | C-F stretch |

| ~800-700 | Strong | C-Cl stretch |

Interpretation:

A broad absorption band in the region of 3300-3400 cm⁻¹ is expected for the O-H stretching vibration of the phenolic hydroxyl group.[8] The broadness is due to hydrogen bonding.

The aromatic C-H stretching vibrations typically appear between 3100 and 3000 cm⁻¹ .

A key diagnostic feature for aldehydes is the presence of two medium-intensity bands for the aldehyde C-H stretch in the range of 2900-2700 cm⁻¹ , often referred to as a Fermi doublet.[7]

The strong, sharp absorption band around 1680-1700 cm⁻¹ is characteristic of the C=O stretching vibration of the aldehyde.[7] Conjugation with the aromatic ring lowers this frequency compared to aliphatic aldehydes.

The aromatic C=C stretching vibrations will give rise to absorptions around 1600 and 1470 cm⁻¹ .

The C-O stretching of the phenol is expected to be a strong band around 1250 cm⁻¹ .

The C-F and C-Cl stretching vibrations will appear in the fingerprint region, with the C-F stretch typically being a strong band around 1100-1000 cm⁻¹ and the C-Cl stretch at a lower frequency, around 800-700 cm⁻¹ .

Figure 2: Workflow for IR Spectrum Acquisition and Analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of its structure.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common techniques for this type of molecule. For the provided HRMS data, a negative ion mode was likely used.

-

Mass Analysis: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is used to accurately determine the mass-to-charge ratios.

High-Resolution Mass Spectrometry (HRMS) Data

HRMS (ESI⁻): Calculated for C₇H₃ClFO₂ [M-H]⁻: 172.9811, Found: 172.9809.[2]

Interpretation:

The high-resolution mass spectrometry data confirms the molecular formula of the deprotonated molecule. The excellent agreement between the calculated and found mass provides strong evidence for the elemental composition of this compound.

Predicted Fragmentation Pattern

The fragmentation of the molecular ion in a mass spectrometer is a predictable process that can provide valuable structural information. For this compound, key fragmentation pathways would likely involve:

-

Loss of H radical: [M-H]⁺

-

Loss of CO (decarbonylation): A common fragmentation for aromatic aldehydes.

-

Loss of Cl radical: [M-Cl]⁺

-

Loss of F radical: [M-F]⁺

-

Cleavage of the formyl group: [M-CHO]⁺

The relative abundance of these fragment ions would depend on their stability. The stability of the resulting carbocations and radical cations is influenced by the electronic effects of the remaining substituents.

Figure 3: Predicted Electron Ionization Mass Spectrometry Fragmentation Pathways.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive analysis of the NMR, IR, and MS spectral data provides a self-validating and unambiguous structural confirmation of this compound. Each technique offers a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework and the electronic environment of each atom. IR spectroscopy confirms the presence of key functional groups, including the hydroxyl, aldehyde, and carbon-halogen bonds. High-resolution mass spectrometry validates the elemental composition with exceptional accuracy. For researchers and professionals in drug development, a thorough understanding and application of these spectroscopic techniques are indispensable for accelerating the discovery and ensuring the quality of new therapeutic agents.

References

-

Magnetic Resonance in Chemistry. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. [Link]

-

Journal of the Chemical Society D: Chemical Communications. Competing fragmentations in the mass spectra of halogenated phenols. [Link]

-

Chemical Communications (London). Competing Fragmentations in the Mass Spectra of Halogenated Phenols. [Link]

-

ResearchGate. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. [Link]

-

Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. [Link]

-

Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link]

-

Supporting Information. General procedure for the synthesis of Schiff base. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

INFRARED SPECTROSCOPY (IR). INFRARED SPECTROSCOPY (IR). [Link]

-

UCLA Chemistry. IR: aldehydes. [Link]

-

SpectraBase. 4-Hydroxy-benzaldehyde. [Link]

-